molecular formula C18H21FN2O4S2 B2701141 3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 946352-95-0

3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2701141
CAS No.: 946352-95-0
M. Wt: 412.49
InChI Key: SHFRFSSFNZRUIF-UHFFFAOYSA-N
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Description

3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H21FN2O4S2 and its molecular weight is 412.49. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: : Typically, the preparation of such compounds involves multi-step synthesis. Starting with a suitable quinoline derivative, the introduction of the fluorine atom might involve nucleophilic substitution or electrophilic aromatic substitution reactions. The propylsulfonyl group can be introduced through sulfonation, followed by coupling with the benzenesulfonamide.

  • Industrial Production Methods: : While laboratory-scale synthesis might be straightforward, scaling up to industrial production would require careful optimization of each step to ensure yield and purity. Techniques such as flow chemistry and continuous processing may be employed to achieve this.

Chemical Reactions Analysis

  • Types of Reactions: : This compound is likely to undergo various reactions including oxidation, reduction, and substitution.

  • Common Reagents and Conditions: : Reagents like sulfuric acid for sulfonation, fluorinating agents such as N-fluorobenzenesulfonimide (NFSI), and various catalysts might be involved in its synthesis and transformations.

  • Major Products: : Depending on the reaction, products can range from different derivatives of the original compound to more complex molecules used in drug development.

Scientific Research Applications

  • Chemistry: : Used as a building block for synthesizing more complex molecules, especially in the context of developing new pharmaceuticals.

  • Biology: : It can act as a tool in studying the interaction between drugs and biological systems.

  • Industry: : May be utilized in creating specialized materials with desired chemical and physical properties.

5. Mechanism of Action: The compound's mechanism of action would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modifying their activity. The exact pathways and molecular interactions would require detailed study, possibly involving docking studies and molecular dynamics simulations.

Comparison with Similar Compounds

  • Similar Compounds: : Compounds like 7-chloro-1,2,3,4-tetrahydroquinoline-8-sulfonamide and 3-fluoro-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide share structural similarities but differ in substituents that can drastically change their properties.

  • Uniqueness: : The presence of the fluorine atom and the propylsulfonyl group gives it a unique set of chemical and biological properties, potentially leading to different behavior in reactions and biological systems compared to its analogs.

Properties

IUPAC Name

3-fluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4S2/c1-2-11-26(22,23)21-10-4-5-14-8-9-16(13-18(14)21)20-27(24,25)17-7-3-6-15(19)12-17/h3,6-9,12-13,20H,2,4-5,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFRFSSFNZRUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.